molecular formula C16H14BrFN2O2S2 B2363931 1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868216-86-8

1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2363931
M. Wt: 429.32
InChI Key: OMFDMZZZYVUDHA-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a bromophenyl group, a fluorophenyl group, a sulfonyl group, and an imidazole ring. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound’s structure includes an imidazole ring, which is a five-membered ring with two nitrogen atoms. This ring is likely to contribute to the compound’s chemical reactivity and could potentially coordinate to metal ions .


Chemical Reactions Analysis

The bromine and fluorine atoms in the compound are likely to be reactive due to their electronegativity and could potentially undergo substitution reactions. The sulfonyl group could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the bromine and fluorine atoms could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) Development : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been developed. This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides provides a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Antibacterial Applications

  • Antibacterial Activity in Agriculture : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have shown promising antibacterial activities against rice bacterial leaf blight. Specifically, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole revealed superior antibacterial activity and also stimulated an increase in plant defense enzymes, leading to enhanced plant resistance against bacterial leaf blight (Shi et al., 2015).

Applications in Synthesis of Novel Compounds

  • Development of Novel Pyrazoles : The synthesis of novel pyrazole carbaldehyde derivatives from precursors similar to the compound has been investigated. These new compounds showed potential as antioxidants, anti-breast cancer, and anti-inflammatory agents. Molecular docking studies indicated their effectiveness as COX-2 inhibitors, marking them as potential future anti-inflammatory drugs (Thangarasu et al., 2019).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential biological activity, and exploring its possible applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-3-7-15(8-4-13)24(21,22)20-10-9-19-16(20)23-11-12-1-5-14(18)6-2-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFDMZZZYVUDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

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